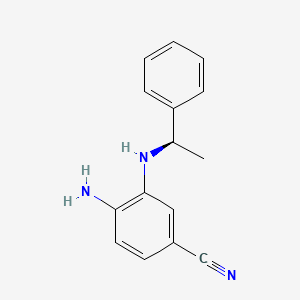
(R)-4-Amino-3-(1-phenylethylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Amino-3-(1-phenylethylamino)benzonitrile is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzonitrile core with an amino group and a phenylethylamino substituent, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-(1-phenylethylamino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and ®-1-phenylethylamine.
Reduction: The nitro group of 4-nitrobenzonitrile is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 4-aminobenzonitrile undergoes nucleophilic substitution with ®-1-phenylethylamine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-4-Amino-3-(1-phenylethylamino)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
®-4-Amino-3-(1-phenylethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require mild bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-4-Amino-3-(1-phenylethylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
®-1-Phenylethylamine: A chiral amine used in the synthesis of enantiomerically pure compounds.
4-Aminobenzonitrile: A precursor in the synthesis of various organic compounds.
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with potential neuropharmacological applications.
Uniqueness
®-4-Amino-3-(1-phenylethylamino)benzonitrile is unique due to its combination of a benzonitrile core with a chiral phenylethylamino substituent. This structural feature imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
4-amino-3-[[(1R)-1-phenylethyl]amino]benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m1/s1 |
InChI 键 |
HBNIBJROTGPVNT-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


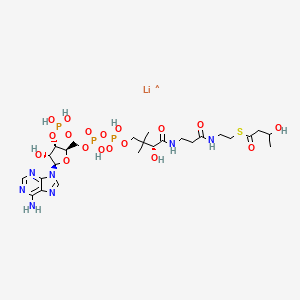
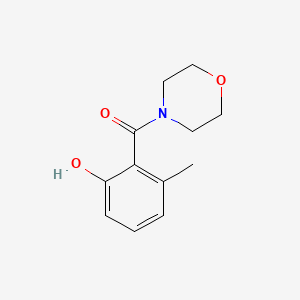
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
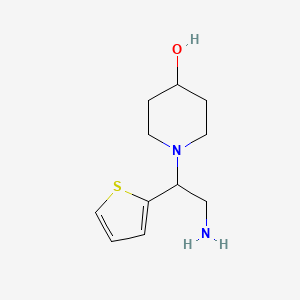
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)


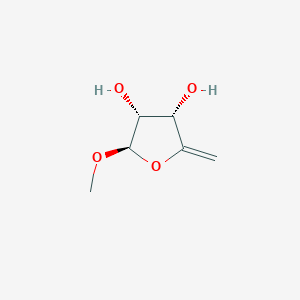
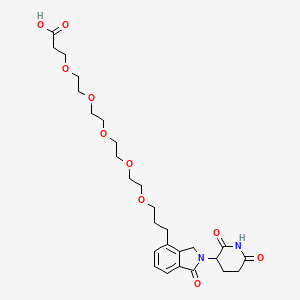




![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
